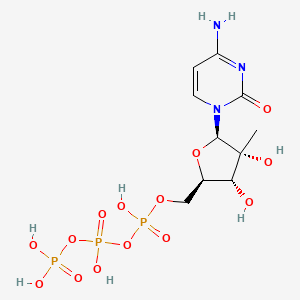

2'-c-Methylcytidine triphosphate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H18N3O14P3 |

|---|---|

Poids moléculaire |

497.18 g/mol |

Nom IUPAC |

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N3O14P3/c1-10(16)7(14)5(25-8(10)13-3-2-6(11)12-9(13)15)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,22,23)(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |

Clé InChI |

BENHELOUNGQZRD-VPCXQMTMSA-N |

SMILES isomérique |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canonique |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Biochemical Mechanisms of Action

Intracellular Activation and Metabolism of 2'-C-Methylcytidine and Its Precursors

For 2'-C-methylcytidine to exert its antiviral effect, it must first be taken up by the host cell and then undergo a series of metabolic conversions to its active triphosphate form. This process involves sequential phosphorylation steps catalyzed by host cell kinases.

Phosphorylation Pathways Leading to 2'-c-Methylcytidine Triphosphate (2CMC-TP)

The conversion of 2'-C-methylcytidine to its biologically active triphosphate metabolite is a critical process for its antiviral efficacy. This multi-step phosphorylation cascade is carried out by host cellular enzymes. The initial and often rate-limiting step is the conversion of the nucleoside to its monophosphate derivative. Subsequent phosphorylations to the diphosphate (B83284) and finally to the triphosphate form are also mediated by cellular kinases.

The phosphorylation of 2'-C-methylcytidine monophosphate to its diphosphate and subsequently to its triphosphate form is efficiently catalyzed by cellular UMP-CMP kinase (CMPK) and nucleoside diphosphate kinase (NDPK), respectively nih.govnih.govnih.gov. UMP-CMP kinase is responsible for the phosphoryl transfer from ATP to UMP, CMP, and dCMP, forming their corresponding diphosphates, which are essential for nucleic acid synthesis. Similarly, NDPK catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate to a nucleoside diphosphate.

In the context of the precursor PSI-6130, its monophosphate (PSI-6130-MP) is effectively phosphorylated to the diphosphate by UMP-CMP kinase, and this is followed by the action of nucleoside diphosphate kinase to yield the active triphosphate, PSI-6130-TP nih.gov.

An alternative metabolic pathway has been identified for precursors of 2CMC-TP, such as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). Following its initial phosphorylation, PSI-6130 monophosphate can be deaminated, leading to the formation of the uridine congener, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate (PSI-6206-MP or RO2433-MP) nih.govnih.govresearchgate.net. This uridine monophosphate is then further phosphorylated by cellular UMP-CMP kinase and nucleoside diphosphate kinase to its active triphosphate form, PSI-6206-TP (RO2433-TP) nih.govnih.govresearchgate.net.

Studies in primary human hepatocytes have shown that after incubation with PSI-6130, both PSI-6130-TP and RO2433-TP are formed and accumulate over time wikipedia.org. Interestingly, the triphosphate of the uridine derivative, RO2433-TP, has a significantly longer intracellular half-life (38 hours) compared to PSI-6130-TP (4.7 hours) wikipedia.org. Both of these triphosphate metabolites are potent inhibitors of the hepatitis C virus (HCV) RNA polymerase wikipedia.org.

Cellular Uptake Mechanisms of Nucleoside and Prodrug Forms

The entry of 2'-C-methylcytidine and its prodrugs into target cells is a crucial first step in their antiviral action. As nucleoside analogs are often hydrophilic, their passive diffusion across cell membranes is limited. Therefore, their uptake is generally mediated by specialized nucleoside transporters. There are two main families of nucleoside transporters: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).

To enhance cellular uptake and bypass the often rate-limiting initial phosphorylation step, various prodrug strategies have been developed for 2'-C-methylcytidine. These include the use of phosphoramidate (B1195095) prodrugs and valyl ester prodrugs (e.g., NM283), which are designed to increase the intracellular concentration of the active triphosphate form in hepatocytes nih.gov. Phosphoramidate prodrugs, for instance, can deliver the monophosphate form of the nucleoside analog directly into the cell, thereby circumventing the need for the initial kinase-mediated phosphorylation. This approach has been shown to result in significantly higher levels of the active triphosphate within the cells.

Molecular Interactions with Viral RNA Polymerases

The primary target for the active metabolite, 2CMC-TP, is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.

Competitive Inhibition of RNA-Dependent RNA Polymerases (RdRps)

2CMC-TP acts as a competitive inhibitor of viral RNA-dependent RNA polymerases nih.govnih.govnih.govresearchgate.net. It mimics the natural substrate, cytidine (B196190) triphosphate (CTP), and competes for the active site of the viral polymerase. The incorporation of 2'-C-methylcytidine monophosphate into the growing viral RNA chain leads to the termination of RNA synthesis nih.govasm.org. This chain termination is a result of the 2'-C-methyl group, which sterically hinders the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral RNA.

Studies have shown that 2CMC-TP is a potent inhibitor of the HCV NS5B RNA polymerase nih.gov. The inhibition constant (Ki) for this compound with the wild-type HCV NS5B enzyme has been determined to be 1.6 μM nih.gov. The triphosphate form of the related compound PSI-6130 also demonstrates potent competitive inhibition of the HCV RdRp nih.govnih.govnih.govresearchgate.net.

Table 1: Enzymatic Inhibition Constants (Ki) for 2'-C-Methylated Nucleoside Triphosphates against Wild-Type HCV NS5B RNA Polymerase

| Compound | Ki (μM) |

| 2′-C-methyladenosine triphosphate | 1.5 nih.gov |

| 2′-C-methylcytidine triphosphate | 1.6 nih.gov |

| PSI-6130 triphosphate | 4.3 nih.gov |

| RO2433-TP | 0.42 nih.gov |

Mechanism of Chain Termination During Viral RNA Synthesis

The primary mechanism by which 2'-C-Me-CTP inhibits viral replication is through the termination of the nascent viral RNA chain. nih.govasm.orgnih.gov

Once incorporated into the growing RNA strand by the viral RdRp, the 2'-C-methyl group of the analog introduces a steric clash. nih.govmdpi.com This steric hindrance is thought to prevent the proper binding and alignment of the next incoming natural nucleoside triphosphate (NTP). nih.govmdpi.com This disruption of the polymerase's active site effectively halts further elongation of the RNA chain. nih.gov The presence of the methyl group at the 2'-C position is a key structural feature responsible for this chain-terminating effect.

2'-C-Me-CTP is classified as a non-obligate chain terminator. nih.govmdpi.comnih.gov Unlike obligate chain terminators that lack a 3'-hydroxyl group necessary for phosphodiester bond formation, 2'-C-Me-CTP retains this 3'-hydroxyl group. nih.gov Despite the presence of the 3'-OH, the steric hindrance from the 2'-C-methyl group is sufficient to prevent the addition of the subsequent nucleotide, leading to termination of RNA synthesis. nih.gov Research on poliovirus RdRp suggests that the incorporation of a 2'-C-methyl nucleotide analog blocks the closure of the enzyme's active site upon the binding of the next correct incoming NTP, which is a necessary step for catalysis. nih.gov

Synthetic Methodologies and Chemical Biology Approaches

Chemical Synthesis of 2'-c-Methylcytidine Nucleoside and Analogs

The foundation for producing 2'-C-methylcytidine triphosphate is the chemical synthesis of its parent nucleoside, 2'-C-methylcytidine. The introduction of a methyl group at the 2'-position of the ribose sugar is a key chemical challenge that significantly alters the nucleoside's properties. ontosight.ai

Several synthetic strategies have been developed to achieve this modification. A common approach begins with a readily available sugar, which is chemically transformed into a derivative containing the required 2'-C-methyl branch. For instance, a versatile method starts from a common precursor, 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose. This precursor can be converted into l,2,3-tri-O-acetyl-5-O-p-methylbenzoyl-2-C-methyl-β-D-ribofuranose. This intermediate is then condensed with a protected cytosine base (a process known as the Vorbrüggen condensation), followed by deprotection steps (ammonolysis) to yield the final 2'-C-methylribonucleosides. nih.gov

A more specific synthesis for 4-N-benzoyl-2'-C-beta-methylcytidine involves the coupling of persilylated 4-N-benzoylcytosine with 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-alpha-(and beta)-D-ribofuranose. researchgate.net This reaction is typically promoted by a Lewis acid, such as tin(IV) chloride (SnCl₄), in an acetonitrile (B52724) solvent. researchgate.net Subsequent selective deprotection removes the benzoyl protecting groups to afford the desired nucleoside. researchgate.net The synthesis of analogs, such as 2'-deoxy-2'-fluoro-2'-C-methylcytidine, has also been achieved through multi-step processes, sometimes yielding the desired 2'-C-methylcytidine as a valuable byproduct from specific reaction steps. nih.gov These synthetic routes are critical as they allow for the production of both the primary nucleoside and a variety of analogs with modified sugar or base moieties, which are essential for structure-activity relationship (SAR) studies. nih.gov

Enzymatic and Chemo-enzymatic Routes for Triphosphate Generation

Once the 2'-C-methylcytidine nucleoside is synthesized, it must be converted into its biologically active 5'-triphosphate form. This conversion is typically accomplished through phosphorylation, a process that can be achieved using enzymatic or chemo-enzymatic methods. For nucleoside analogs to become active inhibitors of viral polymerases, they must be successfully phosphorylated by host cell kinases. nih.gov

The enzymatic phosphorylation of 2'-C-methylcytidine to its triphosphate (2'-C-Me-C-TP) occurs in a stepwise manner, catalyzed by a series of host cell kinases. This metabolic activation pathway is a critical determinant of the compound's ultimate potency. nih.gov

Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate. Studies have shown that 2'-C-methylcytidine is a substrate for human deoxycytidine kinase (dCK), although it is a significantly less efficient substrate compared to the natural nucleoside, 2'-deoxycytidine. nih.gov

Diphosphorylation: The resulting 2'-C-methylcytidine monophosphate is then a substrate for UMP-CMP kinase (YMPK), which catalyzes its conversion to the diphosphate (B83284). nih.gov

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) efficiently phosphorylates the diphosphate to generate the active this compound. nih.gov

The kinetic parameters for the enzymatic phosphorylation of 2'-C-methylcytidine and a related analog by human kinases highlight the differences in efficiency compared to natural substrates.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|---|

| dCK | 2'-Deoxycytidine | 0.3 | 0.083 | 276,667 | nih.gov |

| PSI-6130 | 81 | 0.007 | 86 | nih.gov | |

| 2'-C-Me-C | 914 | 0.005 | 6 | nih.gov | |

| YMPK | CMP | 14 | 2.5 | 178,571 | nih.gov |

| dCMP | 150 | 1.8 | 12,000 | nih.gov | |

| PSI-6130-MP | 50 | 0.04 | 800 | nih.gov |

Chemo-enzymatic strategies, which combine chemical synthesis steps with enzymatic transformations, offer powerful and often more efficient routes for preparing nucleoside triphosphates. acs.orgacs.orgnih.gov A general and widely used chemical method for the final phosphorylation step is the Yoshikawa-Ludwig procedure, which often employs phosphorus oxychloride as the phosphorylating agent in an organic solvent. google.com More modern chemo-enzymatic approaches can offer improved yields and regioselectivity under milder conditions. acs.org For instance, one-pot synthesis methods have been developed for generating nucleoside 5'-triphosphates from the corresponding nucleosides using reagents like 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. ekb.eg

Methodologies for Isotopic Labeling in Mechanistic and Metabolic Studies

Isotopic labeling is an indispensable tool for elucidating the complex biological journey of a compound like 2'-C-methylcytidine, from its uptake and metabolism to its interaction with target enzymes. researchgate.net By replacing specific atoms (e.g., ¹²C, ¹H, ¹⁴N) with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the molecule and its metabolites within complex biological systems. nih.govnih.gov

The primary analytical technique used in conjunction with isotopic labeling is mass spectrometry (MS), which can distinguish between the labeled (heavier) and unlabeled (lighter) forms of a molecule based on their mass-to-charge ratio. wikipedia.org This allows for precise quantification and characterization of metabolic pathways. nih.gov

Approaches to Isotopic Labeling:

There are two main strategies for introducing isotopic labels into 2'-C-methylcytidine for mechanistic and metabolic studies: researchgate.net

Step-by-Step Synthesis from Labeled Precursors: This is the most common and precise method for complex molecules. The synthesis would start with simple, commercially available building blocks that are already isotopically labeled. For example, to label the ribose sugar, a ¹³C-labeled glucose could be used as the initial starting material for the multi-step chemical synthesis of the 2'-C-methyl-ribofuranose core. nih.gov To label the cytosine base, a labeled version of cyanamide (B42294) or a related precursor could be incorporated during the heterocycle synthesis. This approach allows for the placement of isotopes at specific, known positions within the molecule. researchgate.net

Atom Exchange in the Final Product: This method is less common for complex nucleosides but can be used for certain positions. For example, hydrogen/deuterium (H/D) exchange can be performed on the final molecule to replace specific labile protons with deuterium, which can be useful for certain NMR studies or for tracking specific proton transfer steps in an enzyme's active site. researchgate.net

Applications in Research:

Metabolic Studies: Cultured cells or in vivo models can be treated with isotopically labeled 2'-C-methylcytidine. springernature.comresearchgate.net By extracting metabolites at various time points and analyzing them with LC-MS/MS, researchers can map the entire metabolic pathway, identify all the downstream metabolites (e.g., the mono-, di-, and triphosphates), and determine the rates of each conversion step. nih.govspringernature.com This provides a clear picture of the compound's activation and potential degradation pathways. nih.gov

Mechanistic Studies: Using labeled this compound in enzymatic assays with its target polymerase allows for detailed investigation of its mechanism of action. nih.gov For example, by analyzing the RNA product using mass spectrometry, it can be definitively confirmed that the labeled nucleotide is incorporated and acts as a chain terminator. nih.gov Isotopic labeling also facilitates NMR spectroscopy studies to understand the conformational changes that occur when the labeled nucleotide binds to the enzyme. nih.govnih.gov

These labeling methodologies are crucial for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, providing invaluable data for drug development. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles

Significance of the 2'-C-Methyl Moiety for Antiviral Activity and Polymerase Interaction

The defining feature of 2'-c-Methylcytidine is the methyl group at the 2' position of the ribose sugar. This seemingly minor addition has profound consequences for its antiviral activity, primarily by acting as a non-obligate chain terminator. nih.gov After cellular enzymes phosphorylate 2'-c-Methylcytidine to its active triphosphate form, the viral RNA-dependent RNA polymerase (RdRp) incorporates it into the growing viral RNA chain. drugbank.comnih.gov However, the bulky 2'-c-methyl group then sterically clashes with the incoming nucleoside triphosphate, preventing the formation of the next phosphodiester bond and thus halting further RNA elongation. nih.govresearchgate.netnih.gov This mechanism effectively terminates viral replication. drugbank.comnih.gov

The interaction with the viral polymerase is highly specific. Studies have shown that the triphosphate forms of 2'-C-methylated nucleosides, including 2'-c-Methylcytidine triphosphate, are potent inhibitors of viral polymerases like the hepatitis C virus (HCV) NS5B polymerase. nih.govtoku-e.com The presence of the 2'-C-methyl group alters the sugar's conformation, which is crucial for its inhibitory action. nih.govnih.gov This modification allows the molecule to be recognized by the viral polymerase as a substrate but prevents the enzyme from completing the nucleotide addition cycle. researchgate.net The result is a potent and selective inhibition of viral replication. toku-e.comnih.gov

Influence of Ribose and Nucleobase Modifications on Efficacy and Selectivity

While the 2'-c-methyl group is a cornerstone of activity, modifications to other parts of the 2'-c-Methylcytidine molecule, namely the ribose sugar and the cytosine base, can significantly modulate its efficacy and selectivity.

Nucleobase Modifications: Modifying the cytosine base can also have a significant impact. For example, creating C-nucleosides, where the base is linked to the sugar via a carbon-carbon bond instead of a nitrogen-carbon bond, can improve metabolic stability and pharmacokinetic properties. nih.gov This is because the C-C bond is more resistant to enzymatic cleavage. nih.gov Furthermore, modifications to the heterocyclic base can address limitations of earlier 2'-C-methylated nucleosides, such as susceptibility to deamination. nih.gov For instance, creating 7-deazapurine analogs has been shown to improve enzymatic stability. nih.gov

Comparative Analysis of 2'-c-Methylcytidine Analogs with Other Modified Nucleosides

The success of 2'-c-Methylcytidine has spurred the development of a wide array of other modified nucleosides. A comparative analysis helps to place the significance of the 2'-c-methyl modification into a broader context.

| Nucleoside Analog | Key Modification(s) | Mechanism of Action | Notable Characteristics |

| 2'-c-Methylcytidine | 2'-C-methyl group on ribose | Non-obligate chain terminator of viral RNA synthesis. nih.gov | Broad-spectrum antiviral activity against viruses like HCV and norovirus. toku-e.comnih.gov |

| Sofosbuvir (PSI-7977) | 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate prodrug | Chain terminator of HCV NS5B polymerase. nih.govnih.gov | Highly effective against HCV, with a high barrier to resistance. nih.govnih.gov |

| 2'-O-Methylcytidine | 2'-O-methyl group on ribose | Competitive inhibitor of HCV RNA polymerase. semanticscholar.orgmedchemexpress.com | Less potent than 2'-C-methyladenosine in cell-based assays due to less efficient conversion to its triphosphate form. nih.govsemanticscholar.org |

| Ribavirin (B1680618) | 1,2,4-triazole-3-carboxamide | Multiple mechanisms, including inhibition of inosine (B1671953) monophosphate dehydrogenase. ekb.eg | Broad-spectrum antiviral, but its combination with 2'-c-Methylcytidine can be antagonistic. nih.gov |

| Gemcitabine | 2',2'-difluoro-2'-deoxycytidine | DNA chain termination and inhibition of ribonucleotide reductase. mdpi.com | Potent anticancer agent with antiviral activity; the difluoro group is critical for its function. mdpi.com |

This comparative analysis highlights that while different modifications can lead to potent antiviral activity, the 2'-C-methyl group is a particularly effective feature for creating non-obligate chain terminators of viral RNA polymerases.

Rational Design Strategies for Optimizing Polymerase Inhibition

The wealth of SAR data for 2'-c-Methylcytidine and its analogs provides a strong foundation for the rational design of new and improved polymerase inhibitors. The goal is to optimize properties like antiviral potency, selectivity, and pharmacokinetic profile. nih.gov

Key strategies include:

Targeting the Polymerase Active Site: A deep understanding of the three-dimensional structure of the viral polymerase active site is crucial. nih.gov This allows for the design of inhibitors that fit snugly into the active site, maximizing binding affinity and inhibitory potency.

Prodrug Approaches: To overcome challenges with cellular uptake and phosphorylation, prodrug strategies are often employed. toku-e.comnih.gov For example, attaching a phosphoramidate (B1195095) group to the nucleoside can enhance its delivery into cells and subsequent conversion to the active triphosphate form. toku-e.comnih.gov

Modifying the Sugar and Base: As discussed previously, systematic modifications to the ribose sugar and the nucleobase can be used to fine-tune the molecule's properties. nih.govnih.gov This can involve altering stereochemistry, introducing different functional groups, or creating novel heterocyclic systems. nih.govtandfonline.com

Computational Modeling: Molecular modeling and computational chemistry are invaluable tools for predicting how different structural modifications will affect a molecule's interaction with the target polymerase. researchgate.netnih.gov This allows for the in-silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing.

By integrating these rational design strategies, scientists can continue to develop novel nucleoside analogs with enhanced antiviral activity and improved therapeutic potential.

Mechanisms of Resistance to 2 C Methylcytidine Triphosphate

Identification and Characterization of Viral Polymerase Mutations Conferring Resistance

The primary mechanism of resistance to 2'-c-Methylcytidine (2'CMC) and its active triphosphate form involves the selection of specific amino acid substitutions in the viral RNA-dependent RNA polymerase. In the context of the Hepatitis C Virus (HCV), the key target enzyme is the non-structural protein 5B (NS5B).

Identification of these resistance mutations typically occurs through in vitro cell culture experiments. researchgate.net HCV replicon systems, which are cell lines containing a self-replicating portion of the HCV genome, are cultured in the presence of the antiviral agent. researchgate.netnih.gov Prolonged exposure to 2'-C-methyl-nucleosides exerts selective pressure, allowing for the emergence and proliferation of viral variants that can replicate despite the presence of the drug. nih.gov Sequencing of the NS5B gene from these resistant replicons allows for the identification of specific mutations responsible for the reduced susceptibility. researchgate.netnih.gov

The most frequently and consistently identified mutation conferring resistance to 2'-C-methylated nucleoside analogs, including 2'CMC, is the S282T substitution in the HCV NS5B polymerase. researchgate.netnih.gov This mutation involves the change of a serine residue to a threonine at position 282, located within the active site of the polymerase. researchgate.net

Specific Mutations (e.g., S282T in HCV NS5B) and Their Impact on Inhibition

The S282T mutation is the hallmark of resistance to the 2'-C-methyl class of HCV inhibitors. researchgate.netnih.gov The introduction of a threonine in place of a serine at position 282 directly impacts the interaction between the NS5B polymerase and the inhibitor. The hydroxyl group of the serine at position 282 is thought to form a hydrogen bond with the ribose of the incoming nucleotide. The S282T substitution alters the active site, leading to increased discrimination against the 2'-C-methyl nucleotide analog relative to the natural ribonucleotide substrate. This steric hindrance reduces the efficiency of the inhibitor's incorporation into the growing RNA chain, thereby conferring resistance.

Characterization of HCV replicons containing the S282T mutation confirms a significant loss of sensitivity to 2'-C-methylated ribonucleosides. researchgate.net Biochemical assays using the purified S282T mutant polymerase have demonstrated that this resistance is due to a combination of reduced affinity for the inhibitor and an increased ability of the mutant enzyme to extend the RNA chain after the analog has been incorporated. researchgate.net

Biochemical Analysis of Resistant Polymerase Variants and Substrate Affinity Changes

Biochemical studies provide a detailed understanding of how resistant polymerase variants overcome inhibition. By comparing the enzymatic kinetics of the wild-type (WT) and mutant polymerases, changes in substrate affinity (Km) and inhibitor binding (Ki) can be quantified.

For the S282T NS5B mutant, steady-state kinetic analyses have shown that the mutation confers resistance primarily by discriminating against the inhibitor at the level of binding and incorporation, a mechanism known as Km-based discrimination. The mutant polymerase exhibits a reduced affinity for 2'-c-Methylcytidine triphosphate compared to the wild-type enzyme. While the S282T mutation causes resistance to 2'-C-methyladenosine and 2'-C-methylguanosine, it is also inhibited by the triphosphate form of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130-TP) as efficiently as the wild-type enzyme. nih.gov

The table below summarizes the kinetic parameters for wild-type and S282T mutant HCV NS5B polymerase with various nucleoside triphosphates, illustrating the changes in substrate affinity and inhibition.

| Enzyme | Compound | Ki (μM) | Km (μM) | Fold Change in Ki/Km (WT vs S282T) |

| Wild-Type NS5B | 2'-C-Me-CTP | 1.6 | - | - |

| Wild-Type NS5B | 2'-C-Me-ATP | 1.5 | - | - |

| Wild-Type NS5B | PSI-6130-TP | 4.3 | - | - |

| Wild-Type NS5B | CTP | - | 0.23 | - |

| Wild-Type NS5B | ATP | - | 5.4 | - |

| S282T Mutant NS5B | CTP | - | 0.22 | - |

| S282T Mutant NS5B | ATP | - | 0.52 | - |

Data compiled from multiple sources. nih.govasm.org Note: Direct Ki values for the S282T mutant with 2'-C-Me-CTP were not specified in the provided context, but resistance is established. Fold change reflects the reduced sensitivity.

Nucleotide Excision and Proofreading Mechanisms Affecting Resistance

Viral polymerases can sometimes develop resistance by enhancing their ability to recognize and remove a mistakenly incorporated nucleotide analog from the growing RNA chain. This process, known as nucleotide excision or proofreading, would counteract the chain-terminating effect of the inhibitor.

However, in the case of the S282T mutation in HCV NS5B, studies have indicated that enhanced excision is not the mechanism of resistance to 2'-C-methylated nucleosides. The S282T mutant polymerase has been shown to be as impaired as the wild-type enzyme in its ability to extend the RNA chain after incorporating the analog. This suggests that once the inhibitor is incorporated, it effectively terminates the chain, and the mutant enzyme does not possess an increased capacity to remove it. Therefore, the resistance conferred by the S282T mutation is attributed to the reduced incorporation (discrimination) of the analog, rather than its subsequent removal.

Cross-Resistance Profiles with Other Classes of Antiviral Agents and Nucleoside Analogs

Understanding the cross-resistance profile of a mutation is crucial for designing effective combination therapies and second-line treatments. The S282T mutation in HCV NS5B, which is selected for by 2'-C-methyl nucleosides, has been studied for its effects on other classes of antiviral agents.

The S282T mutation confers broad resistance to the class of 2'-C-methyl-substituted ribonucleosides. researchgate.net This includes not only 2'-c-Methylcytidine but also 2'-C-methyladenosine and 2'-C-methylguanosine. nih.gov Interestingly, the resistance conferred by S282T is more pronounced for the purine-based analogs (adenosine and guanosine) than for the cytidine (B196190) derivatives. nih.gov

However, this mutation does not confer resistance to all nucleoside analogs. For example, the S282T mutant remains susceptible to certain other modified nucleosides, such as 4'-azidocytidine (B1678695) and β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). nih.govnih.gov The lack of cross-resistance with 4'-azido-cytidine is a notable advantage, suggesting it could be effective against viruses that have developed resistance to 2'-C-methyl nucleosides. nih.gov This lack of cross-resistance highlights how different modifications to the ribose sugar can lead to distinct interactions with the polymerase active site.

The table below outlines the cross-resistance profile of the S282T mutation.

| Antiviral Agent / Analog Class | Example Compound | Activity Against S282T Mutant |

| 2'-C-Methyl Nucleosides | 2'-c-Methylcytidine | Resistant researchgate.netnih.gov |

| 2'-C-Methyladenosine | Resistant nih.gov | |

| 2'-C-Methylguanosine | Resistant nih.gov | |

| 2'-Deoxy-2'-Fluoro-2'-C-Methyl Nucleosides | PSI-6130 | Susceptible nih.gov |

| 4'-Azido Nucleosides | 4'-Azidocytidine | Susceptible nih.gov |

| Broad-Spectrum Inhibitors | Ribavirin (B1680618) | Antagonistic effect when combined with 2CMC nih.gov |

This differential susceptibility profile is critical for the strategic development of antiviral regimens, suggesting that combinations of nucleoside analogs with different resistance profiles could be used to suppress the emergence of resistant variants.

Preclinical in Vitro and Mechanistic in Vivo Efficacy Studies Excluding Clinical Human Trials

Antiviral Efficacy in Cell Culture Models (Replicon Systems, Infectious Assays)

The triphosphate form of 2'-C-methylcytidine (2'-C-MeCTP) is the active molecule that exerts antiviral effects by inhibiting the viral RNA-dependent RNA polymerase (RdRp). Its parent nucleoside, 2'-C-methylcytidine (2'-C-MeC), has demonstrated potent antiviral activity in various cell-based assays.

Inhibition of Viral Replication Kinetics and Reduction of Viral RNA Levels

2'-C-MeC has been shown to be a potent inhibitor of viral replication across different RNA viruses. In studies using a human norovirus replicon system, 2'-C-MeC inhibited replication with a 50% effective concentration (EC50) of 8.2 ± 0.7 μM. asm.orgresearchgate.net For foot-and-mouth disease virus (FMDV), the EC50 for inhibition of the virus-induced cytopathic effect was 6.4 ± 3.8 μM, with a similar value observed for the inhibition of viral RNA synthesis. nih.gov Treatment of FMDV-infected BHK-21 cells with 77 μM of 2'-C-MeC resulted in a significant reduction of infectious virus yield by a factor of (1.6-3.2)x10³. nih.gov

Time-of-drug-addition experiments with FMDV indicated that 2'-C-MeC targets viral replication at a stage consistent with the onset of intracellular viral RNA synthesis. nih.gov Similarly, in studies with the hepatitis C virus (HCV), 2'-C-MeCTP acts as a nonobligate chain terminator after being incorporated into the nascent RNA chain by the NS5B polymerase, thus halting further RNA elongation. wisc.edu The triphosphate form of 2'-C-MeC has a steady-state inhibition constant (Ki) of 1.6 μM against HCV NS5B polymerase. nih.gov

Spectrum of Activity Against Various RNA Viruses (e.g., HCV, Norovirus, Dengue Virus, Yellow Fever Virus)

2'-C-methylated nucleosides, including 2'-C-MeC, exhibit a broad spectrum of activity against positive-strand RNA viruses. nih.gov This includes significant efficacy against several major human pathogens.

Hepatitis C Virus (HCV): 2'-C-MeC was one of the first nucleoside inhibitors identified for the HCV NS5B polymerase. nih.gov Its triphosphate form is a potent inhibitor of the viral polymerase. nih.gov Prodrugs of 2'-C-MeC have demonstrated superior potency in cell-based replicon assays due to increased intracellular levels of the active triphosphate. nih.gov

Norovirus: 2'-C-MeC effectively inhibits the replication of human norovirus in a replicon system and has also shown efficacy against murine norovirus both in vitro and in vivo. asm.orgresearchgate.net Biochemical assays have confirmed that 2'-C-MeCTP targets the norovirus RdRp for inhibition. researchgate.net

Dengue Virus (DENV): 2'-C-MeC has been reported to have potent anti-DENV activity in both subgenomic RNA replicon and infectious systems, with a 50% inhibitory concentration (IC50) of 11.2 ± 0.3 μM. nih.gov Its mechanism of action is attributed to the specific inhibition of the DENV RNA polymerase. nih.gov

Yellow Fever Virus (YFV): In cell culture, 2'-C-MeC was found to be active against the 17D vaccine strain of YFV, with a 90% effective concentration (EC90) of 0.32 μg/ml. nih.govnih.gov The compound was effective even when added as late as 16 hours after viral challenge in Vero cells. nih.gov

Foot-and-Mouth Disease Virus (FMDV): As a member of the Picornaviridae family, FMDV replication is potently and selectively inhibited by 2'-C-MeC. nih.gov

Pharmacodynamic Evaluation in Preclinical Animal Models (Molecular Insights)

Preclinical animal models have been instrumental in understanding the in vivo efficacy and molecular mechanisms of 2'-C-MeCTP.

Correlation of Intracellular Triphosphate Levels with Antiviral Effect

The antiviral efficacy of 2'-C-MeC is directly linked to the intracellular concentration of its active triphosphate form, 2'-C-MeCTP. The development of phosphoramidate (B1195095) prodrugs of 2'-C-MeC has been shown to lead to significantly higher intracellular levels of 2'-C-MeCTP in hepatocytes of various species. nih.gov This increased concentration of the active metabolite resulted in a 10- to 200-fold greater potency in cell-based HCV replicon assays compared to the parent nucleoside. nih.gov These findings underscore the critical relationship between the intracellular abundance of 2'-C-MeCTP and its ability to inhibit viral replication. In hamster and rat models, these prodrugs led to high levels of the nucleoside triphosphate in the liver after subcutaneous administration. nih.gov

In studies with Yellow Fever Virus-infected hamsters, administration of 2'-C-MeC at doses as low as 80 mg/kg/d significantly improved survival and other disease markers, including weight change, serum ALT levels, and liver virus titers. nih.gov This in vivo efficacy is a direct consequence of the formation of the active triphosphate within the host cells, leading to the inhibition of viral replication.

Target Engagement Studies in Animal Systems

Target engagement studies in preclinical animal models have provided valuable insights into the interaction of 2'-C-MeCTP with its viral target, the RdRp, in a physiological setting. While direct measurement of target engagement in vivo can be challenging, the observed antiviral efficacy in animal models serves as a strong indicator of successful target interaction. For instance, in a hamster model of Yellow Fever Virus, the significant reduction in liver virus titers following treatment with 2'-C-MeC provides indirect evidence of target engagement within the infected liver cells. nih.gov

Prodrug Strategies and Delivery Enhancements

Rationale for Developing Prodrugs of 2'-c-Methylcytidine

The primary impetus for creating prodrugs of 2'-C-methylcytidine stems from two major obstacles that limit its efficacy. Firstly, the parent nucleoside, also known as NM107, exhibits low oral bioavailability, which restricts its clinical utility as an orally administered drug. nih.gov Secondly, and more critically, for 2'-C-methylcytidine to exert its antiviral effect, it must be converted intracellularly to its active 5'-triphosphate form (2CMC-TP). electronicsandbooks.com This multi-step phosphorylation process is often inefficient.

The initial phosphorylation step, which converts the nucleoside to its 5'-monophosphate, is frequently the rate-limiting step in the activation pathway. electronicsandbooks.comresearchgate.net Studies have shown that 2'-C-methylcytidine is a poor substrate for the cellular kinases responsible for this first phosphorylation, such as deoxycytidine kinase. electronicsandbooks.comnih.gov This poor conversion leads to low intracellular concentrations of the active 2CMC-TP, diminishing the compound's potency in cell-based assays despite the high activity of the triphosphate form against the target viral polymerase. electronicsandbooks.com Consequently, prodrug strategies are essential to bypass these metabolic and pharmacokinetic hurdles, ensuring that sufficient levels of the active triphosphate can accumulate within the target cells, primarily hepatocytes for HCV infection. nih.govnih.gov

Types of Prodrugs and Their Design Principles (e.g., Valyl Esters, Phosphoramidates, Cyclic Prodrugs, HepDirect)

To address the limitations of 2'-C-methylcytidine, several prodrug strategies have been designed, each with a distinct mechanism to improve delivery and activation.

Valyl Esters: One of the earliest strategies involved creating an amino acid ester at the 3'-hydroxyl group of the ribose sugar. The 3'-O-L-valinyl ester of 2'-C-methylcytidine, known as valopicitabine (B1239987) (NM283), was developed to enhance oral absorption. nih.govasm.org The principle behind this design is that the ester mask increases the compound's lipophilicity and allows it to be transported by amino acid transporters in the gastrointestinal tract. Once absorbed, cellular esterases cleave the valine group, releasing the parent nucleoside (2'-C-methylcytidine) into the cell, where it can then undergo phosphorylation. nih.govasm.org While this approach improves bioavailability, it does not overcome the inefficient initial phosphorylation step. asm.org

Phosphoramidates (ProTide Technology): The phosphoramidate (B1195095) prodrug approach, often referred to as ProTide technology, is a highly effective strategy designed to bypass the rate-limiting initial phosphorylation. electronicsandbooks.comnih.gov In this design, the 5'-hydroxyl group of the nucleoside is masked with a phosphoramidate moiety, which typically consists of an amino acid ester and an aryl group. acs.orgrsc.org This neutral, lipophilic mask allows the prodrug to readily cross cell membranes. Inside the cell, the prodrug is metabolically cleaved to yield the 5'-monophosphate directly, circumventing the need for the inefficient first kinase-mediated step. electronicsandbooks.comnih.gov This leads to significantly higher intracellular concentrations of the nucleoside monophosphate and, subsequently, the active triphosphate. nih.govacs.org

Cyclic Prodrugs: Cyclic phosphoramidates represent a variation of the monophosphate prodrug approach. researchgate.netnih.gov These compounds are designed to be efficiently converted to the active triphosphate within human hepatocytes. nih.gov The cyclic structure can offer different properties regarding stability and metabolism compared to linear phosphoramidates. One goal in designing these structures has been to avoid the release of potentially toxic moieties, such as phenol, which can be a byproduct of some linear ProTide designs. researchgate.netacs.org

HepDirect Prodrugs: This liver-targeting strategy is particularly advantageous for treating liver diseases like hepatitis C. nih.govasm.org HepDirect prodrugs are designed to be activated specifically in the liver by cytochrome P450 enzymes, which are highly expressed in hepatocytes. asm.orgasm.org The prodrug itself is inactive, but upon reaching the liver, CYP3A4-mediated oxidation cleaves the promoiety, releasing the nucleoside monophosphate directly into the target cell. acs.orgnih.gov This tissue-specific activation increases the concentration of the active triphosphate in hepatocytes while minimizing exposure and potential toxicity in other tissues. nih.govasm.org A 1-[3,5-difluorophenyl]-1,3-propanediol modification was identified as an efficient HepDirect prodrug for 2'-C-methylcytidine. asm.org

Intracellular Activation Pathways of Prodrugs to Yield 2CMC-TP

The intracellular activation pathways differ significantly depending on the prodrug strategy employed.

For a valyl ester prodrug like valopicitabine (NM283), the activation begins after absorption.

Cellular esterases hydrolyze the 3'-O-valinyl ester bond to release the parent nucleoside, 2'-C-methylcytidine. asm.org

The released 2'-C-methylcytidine must then undergo the sequential three-step phosphorylation by cellular kinases. The first, rate-limiting step is catalyzed by deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK) to form 2'-C-methylcytidine-5'-monophosphate (2CMC-MP). electronicsandbooks.comnih.gov

Subsequent phosphorylations by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate (B83284) kinase (NDPK), convert the monophosphate to the diphosphate (2CMC-DP) and finally to the active 5'-triphosphate (2CMC-TP). nih.gov

For phosphoramidate and HepDirect prodrugs , the pathway is more direct.

After diffusing into the hepatocyte, a phosphoramidate prodrug is first acted upon by a carboxylesterase or cathepsin A, which hydrolyzes the amino acid ester bond. nih.govorientjchem.org This is followed by the spontaneous intramolecular cyclization and departure of the aryl group, which releases the nucleoside 5'-monophosphate (2CMC-MP). electronicsandbooks.com

In the case of a HepDirect prodrug , liver-specific cytochrome P450 enzymes (primarily CYP3A4) oxidize the promoiety, leading to its cleavage and the direct release of 2CMC-MP inside the hepatocyte. asm.orgacs.org

From this point, both pathways converge. The generated 2CMC-MP bypasses the inefficient first phosphorylation step. electronicsandbooks.comnih.gov

Cellular kinases then efficiently convert 2CMC-MP to 2CMC-DP and subsequently to the active 2CMC-TP. electronicsandbooks.comnih.gov

This kinase bypass mechanism is the key advantage of monophosphate prodrug strategies like phosphoramidates and HepDirect, as it directly addresses the primary metabolic bottleneck of the parent nucleoside. electronicsandbooks.com

Impact of Prodrug Design on Intracellular Triphosphate Concentrations and Antiviral Potency in Cellular Models

The design of the prodrug has a profound and direct impact on the intracellular concentration of 2CMC-TP and, consequently, on the antiviral potency observed in cellular models, such as the HCV replicon system.

Research has consistently demonstrated that prodrugs designed to bypass the initial phosphorylation step achieve significantly higher intracellular levels of the active triphosphate. asm.orgnih.govacs.org Phosphoramidate prodrugs of 2'-C-methylcytidine have been shown to produce much higher levels of 2CMC-TP in cells compared to treatment with the parent nucleoside alone. electronicsandbooks.comnih.gov This enhanced formation of the active metabolite translates directly to a dramatic increase in antiviral potency. Several phosphoramidate prodrugs demonstrated a 10- to 200-fold superior potency compared to the parent 2'-C-methylcytidine in cell-based replicon assays. nih.govacs.orgacs.org

The table below summarizes findings from a study on phosphoramidate prodrugs, illustrating the correlation between the formation of intracellular 2'-C-methylcytidine triphosphate (NTP) and antiviral activity.

| Compound | Description | Antiviral Potency (EC50 in µM) in Replicon Cells | Intracellular Triphosphate (NTP) Formation in Human Hepatocytes (pmol/10^6 cells) |

|---|---|---|---|

| 2'-C-Methylcytidine (Parent Drug) | Parent Nucleoside | 2 - 7 | 1.5 |

| Compound 17b | Phosphoramidate Prodrug | 0.14 | 155 |

| Compound 42b | Phosphoramidate Prodrug | 0.06 | 104 |

Similarly, the HepDirect strategy has proven effective. Screening of HepDirect prodrugs of 2'-C-methylcytidine in rat liver after oral dosing identified specific modifications that yielded high levels of the triphosphate. nih.govasm.org This efficient, liver-targeted delivery of the monophosphate is crucial for achieving a robust antiviral response in vivo. nih.gov

These findings confirm that a kinase bypass approach successfully circumvents the poor conversion of 2'-C-methylcytidine to its active form. electronicsandbooks.com The rational design of prodrugs, particularly phosphoramidates and liver-targeting systems, is a critical strategy for maximizing the therapeutic potential of nucleoside inhibitors like 2'-C-methylcytidine by ensuring efficient delivery and intracellular generation of the active triphosphate species. nih.govacs.org

Future Directions and Emerging Research Areas

Development of Novel 2'-c-Methylcytidine Analogs with Enhanced Molecular Properties

The development of 2'-c-Methylcytidine as an antiviral agent has been marked by efforts to overcome limitations such as cellular permeability and the efficiency of its conversion into the active triphosphate form. Research has shown that the initial phosphorylation to the monophosphate is often the rate-limiting step for nucleoside analogs, as this conversion relies entirely on host cell kinases. researchgate.net This has spurred the development of novel analogs and prodrug strategies designed to enhance its molecular and therapeutic properties.

A significant advancement has been the application of the phosphoramidate (B1195095) prodrug approach, often referred to as the ProTide approach. nih.govnih.gov This strategy involves masking the monophosphate, which facilitates cell entry and bypasses the challenging initial phosphorylation step. nih.gov Several phosphoramidate prodrugs of 2'-c-Methylcytidine have demonstrated 10- to 200-fold greater potency in cell-based hepatitis C virus (HCV) replicon assays compared to the parent nucleoside. nih.gov This increased potency is directly attributed to the generation of higher intracellular concentrations of 2'-c-Methylcytidine triphosphate. nih.gov

Further synthetic efforts have focused on modifying the sugar moiety to improve antiviral activity and selectivity. One notable analog is β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) . nih.govnih.gov The combination of the 2'-fluoro and 2'-methyl groups was intended to yield potent antiviral activity while targeting the viral polymerase over human polymerases, thereby aiming for lower cytotoxicity. nih.gov PSI-6130 was found to be a potent and specific inhibitor of HCV replication and, importantly, its triphosphate form was an effective inhibitor of HCV NS5B polymerase variants that were resistant to other 2'-C-methyl nucleosides. nih.gov

These developmental strategies highlight a clear research trajectory: the rational design of analogs that not only retain the core inhibitory mechanism of this compound but also possess superior pharmacological profiles, such as enhanced cellular uptake and more efficient conversion to the active antiviral agent.

Investigation of this compound in Combination Therapies (Molecular Rationale)

The complexity of viral replication and the emergence of drug resistance underscore the need for combination therapies. The molecular rationale for using this compound in such regimens is to target the viral replication cycle from multiple angles, potentially leading to synergistic or additive effects and a higher barrier to resistance.

For Hepatitis C, in vitro studies have demonstrated that combining 2'-c-Methylcytidine analogs with interferon-alpha2b results in synergistic inhibition of HCV replication. nih.gov The molecular basis for this synergy lies in their distinct mechanisms of action: this compound directly inhibits the viral RNA-dependent RNA polymerase, while interferon induces a broad antiviral state in the host cell. A triple combination including ribavirin (B1680618) also showed synergistic effects against HCV replicons. nih.gov

Conversely, the outcome of combination therapy can be antagonistic, depending on the virus and the specific drugs involved. In studies against Hepatitis E virus (HEV), the combination of 2'-c-Methylcytidine (2CMC) and ribavirin exerted antagonistic effects. researchgate.netnih.gov This highlights that the molecular interactions governing drug combinations are highly specific.

The general principle for achieving synergy involves combining agents that target different viral proteins or bind to different sites on the same target in a non-competitive manner. mdpi.com For instance, the combination of two different nucleoside analogs, such as an adenosine (B11128) analog and a cytidine (B196190) analog, could be synergistic if they interfere with the polymerase function in complementary ways. mdpi.com Future research will likely focus on pairing 2'-c-Methylcytidine analogs with other direct-acting antivirals (DAAs), such as protease inhibitors or NS5A inhibitors, to create highly potent and resistance-refractory treatment regimens.

Application of this compound Research to Other Viral Pathologies

While initially prominent in HCV research, the mechanism of action of this compound—inhibition of viral RNA-dependent RNA polymerase—makes it a candidate for antiviral activity against a range of other RNA viruses.

Hepatitis E Virus (HEV): 2'-c-Methylcytidine has been shown to significantly inhibit the replication of HEV in both subgenomic and full-length infectious models. researchgate.netnih.gov A key finding was that long-term treatment did not lead to a loss of antiviral potency, suggesting a high barrier to the development of drug resistance in HEV. researchgate.netnih.gov

Dengue Virus (DENV): The nucleoside analog demonstrates potent anti-Dengue virus activity. nih.gov Studies using DENV subgenomic RNA replicon systems revealed an IC₅₀ value of 11.2±0.3μM, and its activity was confirmed in infectious systems. nih.gov The research points to the specific inhibition of the DENV RNA polymerase by the analog. nih.gov

Norovirus (NoV): 2'-c-Methylcytidine (2CM-C) has been shown to inhibit the replication of human norovirus replicons in vitro with an EC₅₀ of 8.2 μM, proving more potent than ribavirin in the same assay system. nih.gov While the precise mechanism against norovirus polymerase requires further biochemical study, these findings position it as a promising lead compound. nih.gov

Coronaviruses: In the search for therapeutics against coronaviruses, 2'-c-Methylcytidine was evaluated for its activity against SARS-CoV-2 and HCoV-OC43. It exhibited antiviral activity in the single-digit micromolar range against HCoV-OC43. nih.gov

The exploration of 2'-c-Methylcytidine and its analogs against this wider array of viruses demonstrates the potential for developing broad-spectrum antiviral agents based on this chemical scaffold. researchgate.net

| Virus | Compound Tested | Finding | Reference |

| Hepatitis E Virus (HEV) | 2'-c-Methylcytidine (2CMC) | Significantly inhibits HEV replication; high barrier to resistance. | researchgate.netnih.gov |

| Dengue Virus (DENV) | 2'-c-Methylcytidine (2CMC) | Potent anti-DENV activity (IC₅₀ = 11.2 μM) via polymerase inhibition. | nih.gov |

| Norovirus (NoV) | 2'-c-Methylcytidine (2CM-C) | Inhibits human norovirus replicon (EC₅₀ = 8.2 μM). | nih.gov |

| Human Coronavirus (HCoV-OC43) | 2'-c-Methylcytidine | Antiviral activity in the single-digit micromolar range (EC₅₀ = 9.2 μM). | nih.gov |

Advanced Methodologies for Studying Nucleoside Analog Metabolism and Mechanism of Action

Understanding the intracellular journey of a nucleoside analog from prodrug to active triphosphate and its interaction with the viral polymerase is critical for drug development. Advanced methodologies are continually being developed and applied to provide a more detailed picture of these processes.

To study the metabolism and intracellular concentration of the active triphosphate form, modern analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are essential. nih.govmdpi.com These methods allow for the precise quantification of the parent nucleoside and its mono-, di-, and triphosphate metabolites within cells, providing direct evidence for the efficiency of the metabolic activation pathway. nih.gov Furthermore, metabolic labeling , using isotopically labeled precursors like labeled glucose, enables researchers to trace the atoms through metabolic pathways into the nucleoside analogs, offering a dynamic view of their anabolism in vivo. nih.gov

For elucidating the mechanism of action, steady-state kinetic analysis with purified viral polymerases is a cornerstone technique. nih.gov These assays determine key parameters like the inhibition constant (Kᵢ), which quantifies the potency of the triphosphate analog as an inhibitor of the enzyme. nih.govGel-based incorporation assays provide a direct visual confirmation of the analog's incorporation into a growing RNA chain and can definitively demonstrate if it acts as a chain terminator. nih.gov

Emerging techniques offer even more sophisticated ways to probe these interactions. Click chemistry , a type of bioorthogonal chemical reaction, allows for the tagging and detection of nucleoside analogs that have been incorporated into nascent RNA within cells, without requiring harsh denaturation conditions. nih.govnumberanalytics.com This provides a powerful tool for studying DNA or RNA synthesis and the effects of analogs in a cellular context. nih.gov The integration of these advanced chemical and biological methods will continue to refine the understanding of how this compound and its future analogs function at a molecular level.

Q & A

Q. What is the metabolic pathway of 2'-c-Methylcytidine (PSI-6130) leading to its active triphosphate form?

- Methodological Answer : 2'-c-Methylcytidine undergoes sequential phosphorylation by cellular kinases (e.g., deoxycytidine kinase, nucleoside diphosphate kinase) to form the 5'-monophosphate (MP), 5'-diphosphate (DP), and 5'-triphosphate (TP) derivatives. A secondary pathway involves deamination of the phosphorylated cytidylates to produce 2'-c-Methyluridine triphosphate, which also exhibits antiviral activity. Primary human hepatocytes are optimal for studying this metabolism due to their high kinase activity and relevance to hepatitis C virus (HCV) replication .

Q. How does 2'-c-Methylcytidine triphosphate inhibit HCV NS5B RNA-dependent RNA polymerase (RdRp)?

- Methodological Answer : The triphosphate acts as a competitive inhibitor of natural CTP, binding to the RdRp active site. Despite retaining a 3'-hydroxyl group, it functions as a non-obligate chain terminator via steric hindrance from the 2'-methyl and 2'-fluoro substituents, disrupting RNA elongation. Competitive inhibition assays using purified NS5B polymerase and RNA templates are critical for validating this mechanism .

Q. What experimental models are suitable for evaluating this compound's antiviral efficacy?

- Methodological Answer : Subgenomic HCV replicon systems in Huh-7 cells are standard for assessing replication inhibition. Primary human hepatocytes are used to study metabolic activation kinetics. For in vitro polymerase activity, purified NS5B enzyme and radiolabeled NTPs (e.g., H-CTP) enable quantification of inhibition potency (e.g., IC values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported triphosphate levels across hepatocyte studies?

- Methodological Answer : Variability arises from donor-specific kinase expression, deamination rates, and analytical techniques (e.g., LC-MS/MS vs. radiometric assays). Normalize data to cell count and ATP levels, and use isotopically labeled internal standards. Parallel experiments with inhibitors of deaminases (e.g., tetrahydrouridine) can isolate phosphorylation-specific pathways .

Q. What experimental designs optimize detection of this compound in hepatocytes?

- Methodological Answer : Use H- or C-labeled 2'-c-Methylcytidine for tracer studies. Quench metabolism at multiple timepoints (e.g., 0–48 hours) with cold methanol. Quantify intracellular triphosphates via ion-pair HPLC coupled with tandem mass spectrometry (LC-MS/MS). Include controls with kinase inhibitors (e.g., gemcitabine) to validate phosphorylation dependency .

Q. How does this compound compare to other nucleoside analogs in inhibiting viral polymerases?

- Methodological Answer : Comparative potency can be assessed using enzymatic assays with HCV NS5B, SARS-CoV-2 RdRp, or other viral polymerases. Key parameters include:

Q. What strategies mitigate off-target effects of this compound in host cells?

- Methodological Answer : Screen for mitochondrial DNA polymerase γ inhibition using H-dTTP incorporation assays. Use RNA-Seq to assess transcriptional perturbations in primary cells. Co-administer uridine (to bypass TK1-dependent toxicity) or use prodrugs with liver-targeting modifications (e.g., phosphoramidates) to enhance tissue specificity .

Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Develop compartmental models incorporating hepatocyte triphosphate half-life (e.g., ~10–15 hours), plasma prodrug levels, and viral load reduction. Use nonlinear mixed-effects modeling (NONMEM) to simulate dose-response curves. Validate with clinical trial data measuring triphosphate levels in liver biopsies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.